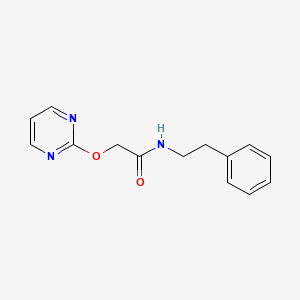![molecular formula C22H20N2O3 B2458504 Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate CAS No. 337496-62-5](/img/structure/B2458504.png)
Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate, also known as BPC-157, is a synthetic peptide that has caught the attention of researchers due to its potential therapeutic applications. This peptide has been shown to have a wide range of beneficial effects on the body, including promoting wound healing, reducing inflammation, and protecting against organ damage. In
Applications De Recherche Scientifique
Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate has been extensively studied for its therapeutic potential in various animal models. It has been shown to promote wound healing, reduce inflammation, and protect against organ damage. Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate has also been studied for its potential to treat gastrointestinal disorders, such as inflammatory bowel disease (IBD) and gastric ulcers. In addition, Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate has been shown to have neuroprotective effects and may have potential in the treatment of brain injuries and disorders.
Mécanisme D'action
The exact mechanism of action of Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate is not fully understood. However, it is believed to work by promoting the production of growth factors and cytokines, which are important for tissue repair and regeneration. Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate also has anti-inflammatory effects and may help to reduce oxidative stress, which can lead to tissue damage.
Biochemical and Physiological Effects:
Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate has been shown to have a wide range of biochemical and physiological effects on the body. It has been shown to promote angiogenesis, which is the formation of new blood vessels. This can help to improve blood flow and oxygen delivery to tissues, which is important for wound healing and tissue repair. Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate has also been shown to reduce inflammation and protect against oxidative stress, which can help to prevent tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate in lab experiments is that it is a stable and relatively easy to synthesize peptide. It has also been shown to have low toxicity and few side effects in animal studies. However, one limitation is that more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are many potential future directions for research on Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate. One area of interest is its potential in the treatment of brain injuries and disorders. Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate has been shown to have neuroprotective effects and may have potential in the treatment of traumatic brain injuries, stroke, and neurodegenerative disorders. Another area of interest is its potential in the treatment of gastrointestinal disorders, such as IBD and gastric ulcers. Further research is needed to fully understand the therapeutic potential of Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate and its mechanism of action.
Méthodes De Synthèse
Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate is a synthetic peptide that can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves coupling the amino acids in a specific sequence to form the peptide chain. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Propriétés
IUPAC Name |
ethyl 6-amino-5-cyano-2-methyl-4-(4-phenylphenyl)-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-3-26-22(25)19-14(2)27-21(24)18(13-23)20(19)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12,20H,3,24H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYPSSUHELJFKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)C3=CC=CC=C3)C#N)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2458421.png)
![(3,3-Difluorocyclobutyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2458423.png)

![2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B2458425.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2458428.png)


![N-benzyl-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2458432.png)
![3-(3,5-Dimethylphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2458434.png)
![2-(3-hydroxyphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2458435.png)

![3-(4-Methoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/structure/B2458438.png)
![6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2458439.png)
